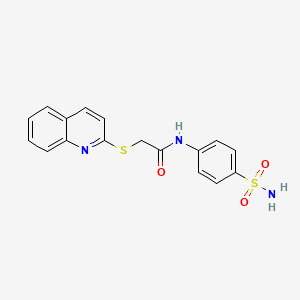

2-(quinolin-2-ylsulfanyl)-N-(4-sulfamoylphenyl)acetamide

Description

2-(Quinolin-2-ylsulfanyl)-N-(4-sulfamoylphenyl)acetamide is a synthetic sulfonamide derivative featuring a quinoline moiety linked via a sulfanyl-acetamide bridge to a 4-sulfamoylphenyl group. This compound is hypothesized to exhibit biological activity due to structural similarities with other sulfonamide-based inhibitors, particularly those targeting enzymes like carbonic anhydrases (CAs) . The quinoline group, a nitrogen-containing heterocycle, may enhance binding interactions through π-π stacking or hydrophobic effects, while the sulfamoylphenyl moiety acts as a zinc-binding group (ZBG) critical for enzyme inhibition .

Properties

IUPAC Name |

2-quinolin-2-ylsulfanyl-N-(4-sulfamoylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3S2/c18-25(22,23)14-8-6-13(7-9-14)19-16(21)11-24-17-10-5-12-3-1-2-4-15(12)20-17/h1-10H,11H2,(H,19,21)(H2,18,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWVJFMHQEFINAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(quinolin-2-ylsulfanyl)-N-(4-sulfamoylphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Quinoline Moiety: Starting from aniline derivatives, the quinoline ring can be synthesized through Skraup synthesis or Friedländer synthesis.

Introduction of the Sulfanyl Group: The quinoline derivative can be reacted with thiol reagents under appropriate conditions to introduce the sulfanyl group.

Formation of the Acetamide Group: The acetamide group can be introduced through acylation reactions using acetic anhydride or acetyl chloride.

Attachment of the Sulfamoylphenyl Ring: The final step involves coupling the sulfamoylphenyl ring to the acetamide derivative using suitable coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds would involve optimization of the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro groups (if present) or the quinoline ring, leading to various reduced derivatives.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the quinoline ring or the phenyl ring, introducing different functional groups.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

Reduction: Reagents like sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution: Reagents like halogens (Cl2, Br2), nucleophiles (amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups like halides or amines.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(quinolin-2-ylsulfanyl)-N-(4-sulfamoylphenyl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of N-(4-sulfamoylphenyl)acetamide derivatives, where structural variations in the "tail" (attached via the acetamide linker) dictate target specificity and potency. Below is a comparative analysis with key analogues:

2-(4-Benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide

- Structural Features : Benzhydrylpiperazine tail connected via acetamide linker.

- Target : Human carbonic anhydrase (hCA) isoforms II and VII.

- Activity :

- hCA VII : Ki = 8.9 nM (high selectivity).

- hCA II : Ki = 43.2 nM.

- Selectivity : 4.9-fold selectivity for hCA VII over hCA II due to extended hydrophobic interactions with the enzyme’s variable region .

- Key Insight : The benzhydrylpiperazine tail’s length and flexibility enable optimal positioning in hCA VII’s active site, a feature attributed to the "tail approach" in inhibitor design .

2-(Benzothiazol-2-ylthio)-N-(4-sulfamoylphenyl)acetamide

- Structural Features : Benzothiazole tail with sulfanyl linkage.

- Activity : Demonstrated potent antimicrobial activity in vitro, with MIC values ≤ 2 µg/mL against bacterial strains .

Thiazolidinedione-Linked Derivatives (e.g., Compound 7c)

- Structural Features : Thiazolidinedione core substituted with trifluoromethoxybenzylidene.

- Target : VEGFR-2 (anticancer) and PPARγ (anti-hyperglycemic).

- Activity :

- VEGFR-2 Inhibition : IC50 = 0.28 µM.

- PPARγ Activation : EC50 = 0.55 µM.

- Selectivity: Low toxicity (IC50 > 100 µM in normal cells) due to selective targeting .

Quinazolinone Derivatives (e.g., Compound 5)

- Structural Features: Quinazolinone core with sulfamoylphenyl and substituted acetamide.

- Target : Antimicrobial and antioxidant activity.

- Activity : MIC = 4–8 µg/mL against S. aureus and E. coli; IC50 = 12.5 µM for neuroprotection .

- Key Insight: The quinazolinone scaffold’s rigidity may limit conformational flexibility compared to quinoline-based analogues, affecting target engagement .

Comparative Data Table

Mechanistic Insights and Selectivity

- Role of the Acetamide Linker : The acetamide group’s conformational flexibility allows the tail to explore diverse regions of enzyme active sites, as seen in hCA inhibitors . For example, in 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide, the linker adopts distinct dihedral angles (7.61° in hCA II vs. 178.21° in hCA VII), enabling isoform-specific interactions .

- Tail Chemistry: Quinoline: Potential for enhanced π-π interactions and hydrophobic binding compared to smaller heterocycles (e.g., benzothiazole). Benzhydrylpiperazine: Maximizes hydrophobic contacts in hCA VII’s wider active site . Thiazolidinedione: Dual functionality (VEGFR-2/PPARγ targeting) due to electron-deficient core .

Biological Activity

2-(quinolin-2-ylsulfanyl)-N-(4-sulfamoylphenyl)acetamide is a synthetic compound that incorporates a quinoline moiety linked to a sulfanyl group and a sulfonamide. This unique structure suggests potential biological activities, particularly in the fields of antimicrobial and anticancer therapies. The compound's design allows it to interact with various biological targets, influencing multiple pathways.

Chemical Structure and Properties

The chemical formula for 2-(quinolin-2-ylsulfanyl)-N-(4-sulfamoylphenyl)acetamide is . Its structure is characterized by:

- Quinoline moiety : Known for its role in various pharmacological activities.

- Sulfanyl group : Potentially enhances the compound's reactivity and interaction with biological targets.

- Sulfonamide linkage : Commonly associated with antimicrobial properties.

The biological activity of this compound likely involves:

- Enzyme Inhibition : It may inhibit specific enzymes, leading to altered metabolic pathways.

- Receptor Interaction : The compound could modulate receptor activity, affecting cellular signaling processes.

- DNA Interaction : Potential binding to DNA may influence gene expression and replication processes.

Antimicrobial Activity

Research indicates that compounds with similar structures often exhibit significant antimicrobial properties. The sulfonamide group is particularly noted for its historical use in antibiotics. Studies suggest that 2-(quinolin-2-ylsulfanyl)-N-(4-sulfamoylphenyl)acetamide could demonstrate effectiveness against various bacterial strains, similar to traditional sulfa drugs .

Anticancer Activity

The quinoline structure is prevalent in many known anticancer agents. Preliminary studies suggest that this compound may possess anticancer properties by targeting specific kinases involved in cancer cell proliferation. The potential for this compound to act as a kinase inhibitor warrants further investigation .

Case Studies

- Urease Inhibition : A study on related compounds showed effective urease inhibition with IC50 values ranging from 22.61 µM to 63.42 µM, indicating potential for similar activity in 2-(quinolin-2-ylsulfanyl)-N-(4-sulfamoylphenyl)acetamide .

- Molecular Docking Studies : Computational analyses predict that the compound can effectively bind to key molecular targets, demonstrating favorable docking scores indicative of strong interactions with biological receptors .

Data Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.